2-(5-Bromo-2-ethoxyphenyl)piperidine

Descripción

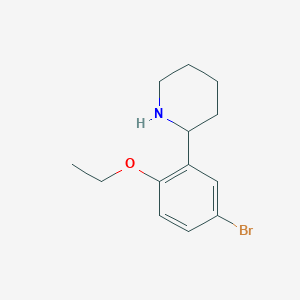

2-(5-Bromo-2-ethoxyphenyl)piperidine (CAS: 952958-95-1) is a brominated aromatic compound featuring a piperidine ring linked to a substituted benzene moiety. Its molecular formula is C₁₃H₁₈BrNO (molecular weight: 284.19 g/mol), with structural features including a 5-bromo-2-ethoxyphenyl group and a six-membered piperidine ring . The ethoxy group at the 2-position and bromine at the 5-position on the benzene ring contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of ligands and bioactive molecules .

Propiedades

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHXWRIXBNBGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-Bromo-2-ethoxyphenyl)piperidine, highlighting differences in substituents, molecular weights, and biological relevance:

Key Comparative Analysis

Substituent Effects on Reactivity :

- The sulfonyl group in 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine enhances hydrogen-bonding capacity compared to the ethoxy group in the parent compound, making it more suitable for enzyme interaction .

- Biphenyl systems (e.g., 5-Bromo[1,1'-biphenyl]-2-yl derivatives) introduce extended aromaticity, improving binding to hydrophobic pockets in proteins .

Pharmacological Implications: The aniline derivative (5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) exhibits basicity due to its amine group, which may enhance blood-brain barrier penetration compared to the neutral this compound . Aldehyde-containing analogs (e.g., 4-Bromo-2-piperidinobenzaldehyde) are reactive intermediates in covalent drug discovery but may suffer from instability .

Metabolic Stability :

- Piperidine rings generally confer better metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism . However, bulky substituents (e.g., biphenyl groups) can decrease solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.